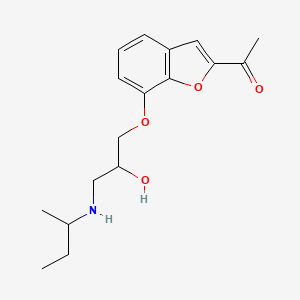
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves multiple steps, starting with the formation of the benzofuran core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) can be utilized to enhance reaction rates and improve overall efficiency . Additionally, the use of continuous flow reactors may be explored to scale up the production process while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines to secondary amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with others, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Applications De Recherche Scientifique
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activities make it a potential candidate for studying cellular processes and developing new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . Similarly, its antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran compound with applications in phototherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for developing new compounds with tailored properties.
Propriétés
Numéro CAS |
39543-94-7 |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-[7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C17H23NO4/c1-4-11(2)18-9-14(20)10-21-15-7-5-6-13-8-16(12(3)19)22-17(13)15/h5-8,11,14,18,20H,4,9-10H2,1-3H3 |
Clé InChI |
GTROMCBCQWPZHN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
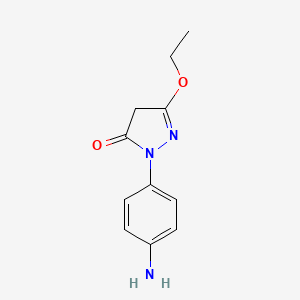
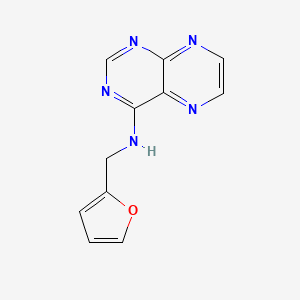
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)



![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
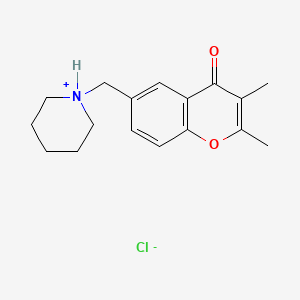
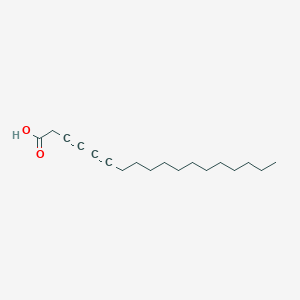
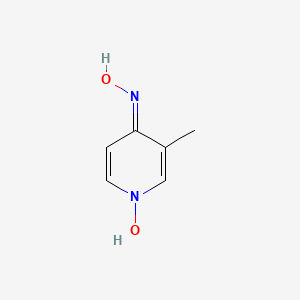
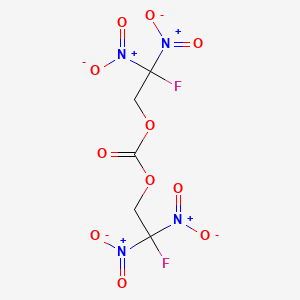
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)

